molecular formula C26H31FN4O2 B610728 2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol CAS No. 1849603-72-0

2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol

Cat. No. B610728
CAS RN: 1849603-72-0
M. Wt: 450.5584
InChI Key: BLWXTJQMEBQCIZ-UHFFFAOYSA-N
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Description

SBI-553 is a potent and brain penetrant NTR1 allosteric modulator.

Scientific Research Applications

Antifungal and Antibacterial Activities

Research on quinazoline derivatives, including those structurally similar to 2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol, has indicated potential antifungal and antibacterial activities. For instance, certain derivatives have shown effectiveness against the fungus Aspergillus flavus and the bacterium Pseudomonas (Kale & Durgade, 2017).

Anticancer Potential

A derivative named PVHD303, part of a series on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, was discovered to have potent antiproliferative activity. It has been observed to disrupt microtubule formation at centrosomes and inhibit tumor growth in a human colon cancer xenograft model in vivo, indicating its potential as an anticancer agent (Suzuki et al., 2020).

Anti-Inflammatory and Analgesic Properties

Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, which are structurally similar to the compound , have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic behavior. Some of these compounds have emerged as active compounds for analgesic and anti-inflammatory activities, indicating the therapeutic potential of such structures (Alagarsamy et al., 2011).

Potential as Antipsychotic Agents

Conformationally restricted butyrophenones, bearing structural similarity to the compound , have been evaluated as antipsychotic agents. These compounds have shown affinity for dopamine and serotonin receptors, suggesting their utility in developing new antipsychotic drugs (Raviña et al., 2000).

Anti-Tubercular Activity

Substituted benzo[h]quinazolines and related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds in this category have exhibited significant activity, suggesting the potential of quinazoline derivatives in tuberculosis treatment (Maurya et al., 2013).

properties

IUPAC Name

2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWXTJQMEBQCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol
Reactant of Route 2
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2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol
Reactant of Route 4
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol
Reactant of Route 6
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol

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